Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl-
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Overview
Description
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and various substituents including dichloroethenyl, hydroxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor.
Addition of Substituents: The dichloroethenyl, hydroxymethyl, and methyl groups can be added through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The dichloroethenyl group can be reduced to form a dichloroethyl group.
Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the dichloroethenyl group can produce a dichloroethyl derivative.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but differ in their substituents.
Dichloroethenyl compounds: These compounds contain the dichloroethenyl group but may have different core structures.
Hydroxymethyl compounds: These compounds have the hydroxymethyl group but vary in their overall structure.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
64162-73-8 |
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Molecular Formula |
C8H10Cl2O3 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10Cl2O3/c1-8(3-11)4(2-5(9)10)6(8)7(12)13/h2,4,6,11H,3H2,1H3,(H,12,13) |
InChI Key |
MPUIDENWQJJABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)CO |
Origin of Product |
United States |
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